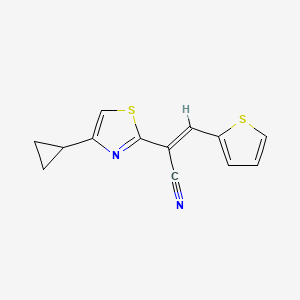![molecular formula C18H21NO2 B5363684 N-[1-(4-ethylphenyl)ethyl]-4-methoxybenzamide](/img/structure/B5363684.png)
N-[1-(4-ethylphenyl)ethyl]-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-ethylphenyl)ethyl]-4-methoxybenzamide, also known as SKF 38393, is a synthetic compound that has been widely used in scientific research as a selective agonist for dopamine D1-like receptors. This compound was first synthesized in the 1970s and has since been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
The mechanism of action of N-[1-(4-ethylphenyl)ethyl]-4-methoxybenzamide 38393 involves the selective activation of dopamine D1-like receptors, which are coupled to G-proteins and stimulate the production of cyclic adenosine monophosphate (cAMP) in neurons. This leads to the activation of downstream signaling pathways that regulate various cellular processes, including gene expression, ion channel activity, and neurotransmitter release.
Biochemical and Physiological Effects
This compound 38393 has been shown to have a variety of biochemical and physiological effects, including the modulation of dopamine signaling pathways, the regulation of intracellular calcium levels, and the activation of protein kinase A (PKA) and extracellular signal-regulated kinase (ERK) signaling pathways. These effects have been implicated in the regulation of cognitive function, motivation, and reward pathways in the brain.
実験室実験の利点と制限
One of the major advantages of using N-[1-(4-ethylphenyl)ethyl]-4-methoxybenzamide 38393 in lab experiments is its high selectivity for dopamine D1-like receptors, which allows for the precise modulation of dopamine signaling pathways without affecting other neurotransmitter systems. However, one of the limitations of using this compound is its relatively low potency compared to other dopamine receptor agonists, which may require higher concentrations to achieve the desired effects.
将来の方向性
Future research on N-[1-(4-ethylphenyl)ethyl]-4-methoxybenzamide 38393 may focus on exploring its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and drug addiction. Additionally, further studies may investigate the underlying mechanisms of this compound 38393's effects on dopamine signaling pathways and its interactions with other neurotransmitter systems in the brain. Finally, the development of more potent and selective dopamine receptor agonists may provide new insights into the role of dopamine signaling in brain function and may lead to the development of novel therapeutic agents for neurological and psychiatric disorders.
合成法
The synthesis of N-[1-(4-ethylphenyl)ethyl]-4-methoxybenzamide 38393 involves several steps, including the reaction of 4-methoxybenzoyl chloride with N-(4-ethylphenyl) ethylamine to form the intermediate product, which is then reacted with sodium hydride and methyl iodide to yield the final product. The purity and yield of this compound 38393 can be improved by using high-performance liquid chromatography (HPLC) and recrystallization techniques.
科学的研究の応用
N-[1-(4-ethylphenyl)ethyl]-4-methoxybenzamide 38393 has been widely used in scientific research to study the mechanisms of dopamine signaling and its role in various neurological and psychiatric disorders. This compound has been shown to selectively activate dopamine D1-like receptors, which are involved in regulating cognitive function, motivation, and reward pathways in the brain. Studies have also suggested that this compound 38393 may have potential therapeutic applications in the treatment of Parkinson's disease, schizophrenia, and drug addiction.
特性
IUPAC Name |
N-[1-(4-ethylphenyl)ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-14-5-7-15(8-6-14)13(2)19-18(20)16-9-11-17(21-3)12-10-16/h5-13H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTSYVFSRWIOHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-{2-[cyclopropyl(4-fluorophenyl)methylene]hydrazino}-2-thiophenecarboxylate](/img/structure/B5363608.png)
![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-methylbenzoate](/img/structure/B5363618.png)
![3-(1H-1,2,3-benzotriazol-1-yl)-N-methyl-N-[1-(2-thienyl)ethyl]propanamide](/img/structure/B5363623.png)
![2-[(3-methoxypropyl)amino]-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5363631.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-cyclohexyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5363635.png)
![N-{4-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5363637.png)
![{5-[1-(4-pyridin-2-ylbutyl)-1H-imidazol-2-yl]-2-furyl}methanol](/img/structure/B5363644.png)
![5-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-ylcarbonyl)-N-phenylpyrimidin-2-amine](/img/structure/B5363671.png)
![4-[(4-fluorophenyl)sulfonyl]-N-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5363677.png)
![7-acetyl-2-pyridin-3-yl-N-(1H-1,2,4-triazol-3-ylmethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5363687.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5363692.png)
![4-benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5363700.png)

![N-(6-chloro-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-fluorobenzamide](/img/structure/B5363719.png)